![molecular formula C16H18N2O3S B5779128 4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide CAS No. 714260-39-6](/img/structure/B5779128.png)
4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide
Overview
Description
4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide is a sulfonamide compound known for its diverse applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with a methylsulfonylamino group and a phenylethyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry and other scientific disciplines .
Mechanism of Action
Target of Action
The primary target of 4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide is the fungal lipid-transfer protein Sec14 . This protein plays a crucial role in the regulation of lipid metabolism and vesicle trafficking, which are essential for fungal growth and survival .
Mode of Action
This compound interacts with its target by selectively inhibiting the activity of the fungal Sec14 lipid-transfer proteins . This inhibition disrupts the normal function of these proteins, leading to impaired lipid metabolism and vesicle trafficking within the fungal cells .
Biochemical Pathways
The compound affects the Sec14-dependent lipid metabolic pathway . By inhibiting Sec14, it disrupts the normal flow of lipids within the cell, which can lead to a variety of downstream effects, including impaired cell membrane integrity and function, disrupted vesicle trafficking, and ultimately, inhibited fungal growth .
Pharmacokinetics
Similar compounds have shown moderate solubility and permeability , which could potentially influence the bioavailability of this compound
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal fungal cell functions. By inhibiting Sec14, it impairs lipid metabolism and vesicle trafficking, leading to a cascade of effects that ultimately inhibit fungal growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide typically involves the reaction of a benzamide derivative with a methylsulfonylamino reagent under controlled conditions. One common method includes the use of N-(2-phenylethyl)benzamide as a starting material, which is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and reduce production time. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide: Known for its diverse applications in medicinal chemistry and biological research.
N-(2-phenylethyl)-4-(methylsulfonyl)benzamide: Similar structure but with different substitution patterns, leading to variations in biological activity.
4-(methylsulfonyl)amino-N-phenylbenzamide: Lacks the phenylethyl group, resulting in different chemical and biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(methanesulfonamido)-N-(2-phenylethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-22(20,21)18-15-9-7-14(8-10-15)16(19)17-12-11-13-5-3-2-4-6-13/h2-10,18H,11-12H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAPZAHXDUIQQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901217792 | |
Record name | 4-[(Methylsulfonyl)amino]-N-(2-phenylethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901217792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
714260-39-6 | |
Record name | 4-[(Methylsulfonyl)amino]-N-(2-phenylethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=714260-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(Methylsulfonyl)amino]-N-(2-phenylethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901217792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.